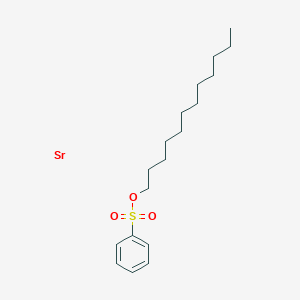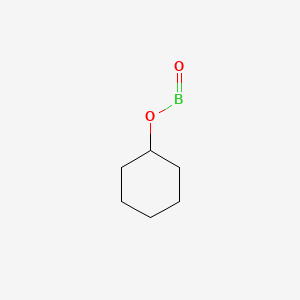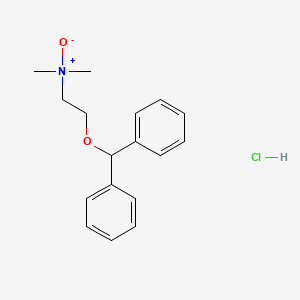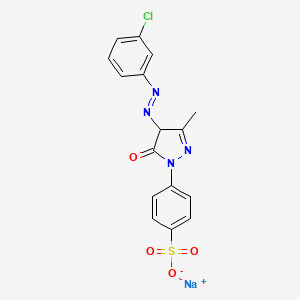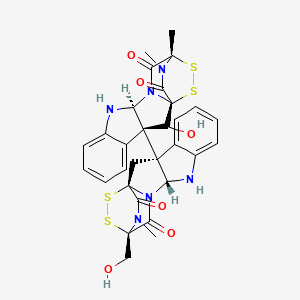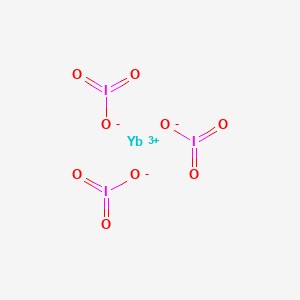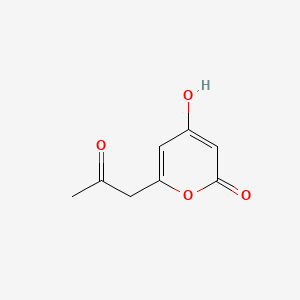
4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraacetic acid lactone is a member of the class of 2-pyranones that is 2H-pyran-2-one which is substituted at positions 4 and 6 by hydroxy and acetonyl groups, respectively. It has a role as a fungal metabolite. It is a member of 2-pyranones and a ketone.
4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one is a natural product found in Talaromyces stipitatus with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biomimetic Applications
- The compound 4-Hydroxy-6-(2-oxopropyl)-2H-pyran-2-one has been utilized in biomimetic syntheses, such as in the total synthesis of montagnetol and erythrin (Basset et al., 2010).
Novel Synthesis Methods
- A novel and eco-friendly synthesis protocol for 4-Hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, which could be structurally related, was developed using ultrasound-mediated condensation, offering advantages like shorter reaction times and higher yields (Wang et al., 2011).
HIV-1 Protease Inhibition
- Compounds structurally similar to this compound, such as 4-hydroxy-pyran-2-ones, have been explored as potential inhibitors of HIV protease (Steinbaugh et al., 1996).
Medicinal Chemistry and Drug Development
- An electrocatalytic method for transforming 4-Hydroxy-6-methyl-2H-pyran-2-one into pyrano[4,3-b]pyran scaffolds, which are promising for biomedical applications, showcases the compound's potential in drug development (Elinson et al., 2013).
Antioxidant Activity
- Pyranone derivatives, structurally related to this compound, have been synthesized and evaluated for their antioxidant properties, indicating potential therapeutic applications (Saher et al., 2018).
Corrosion Inhibition
- Pyran-2-one derivatives like 4-Hydroxy-6-methyl-2H-pyran-2-one have shown effective corrosion inhibition performance on mild steel in acidic medium, suggesting applications in materials science (El Hattak et al., 2021).
Antimicrobial Properties
- Derivatives of 2H-pyran-3(6H)-one, which is structurally related to this compound, have been synthesized and demonstrated significant activity against gram-positive bacteria, suggesting potential antimicrobial applications (Georgiadis et al., 1992).
Eigenschaften
| 10310-07-3 | |
Molekularformel |
C8H8O4 |
Molekulargewicht |
168.148 |
IUPAC-Name |
4-hydroxy-6-(2-oxopropyl)pyran-2-one |
InChI |
InChI=1S/C8H8O4/c1-5(9)2-7-3-6(10)4-8(11)12-7/h3-4,10H,2H2,1H3 |
InChI-Schlüssel |
STVPTNMFKNDFLX-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC(=CC(=O)O1)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Indeno[2,1:4,5]imidazo[1,2-a]purine-6,12-dione, 3,5,5a,10b-tetrahydro-5a,10b-dihydroxy-](/img/no-structure.png)
![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)

